molecular formula C18H12N3O10P B021868 Tris(4-nitrophenyl) phosphate CAS No. 3871-20-3

Tris(4-nitrophenyl) phosphate

Cat. No. B021868
CAS RN: 3871-20-3
M. Wt: 461.3 g/mol
InChI Key: RZSPPBDBWOJRII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tris(4-nitrophenyl) phosphate involves transesterification processes, where sodium alkoxides react with tris(p-nitrophenyl) phosphate in dichloromethane, offering a pathway to diaryl alkyl phosphates. This method results in compounds like bis(p-nitrophenyl) methyl phosphate, showcasing moderate to high yields and purity (Berndt, Dudman, & Zerner, 1979). Additionally, the reaction calorimetry approach provides a "one-pot" synthesis method for triaryl phosphates, including tris(p-nitrophenyl) phosphate, indicating high efficiency and yield under optimized conditions (Silva, Nakayama, & Neto, 1997).

Molecular Structure Analysis

The molecular structure of tris(4-nitrophenyl) phosphate and its derivatives can be elucidated through techniques like X-ray crystallography, revealing insights into their spatial arrangement and intermolecular interactions. For example, studies on related compounds demonstrate the importance of intramolecular hydrogen bonding and the effects of substituent groups on the overall structure and stability of the phosphate esters.

Chemical Reactions and Properties

Tris(4-nitrophenyl) phosphate undergoes various chemical reactions, including electroreduction, where the compound is reduced in a controlled-potential reduction process. This reaction mechanism suggests an initial two-electron transfer followed by cleavage of the oxygen-carbon bond, leading to the formation of products like 4,4'-dinitrobiphenyl (Santhanam & Bard, 1970).

Physical Properties Analysis

Understanding the physical properties of Tris(4-nitrophenyl) phosphate, such as solubility, melting point, and thermal stability, is essential for its application in various fields. These properties are influenced by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the application of Tris(4-nitrophenyl) phosphate in areas such as flame retardancy and as a reagent in organic synthesis. Its interaction with alkaline hydrogen peroxide, for example, indicates its reactivity and potential for forming intermediates in oxidative conditions (Foroudian, Gillitt, Bunton, & Yatsimirsky, 2001).

Scientific Research Applications

Application 1: Alkaline Phosphatase Assay in ELISA

  • Summary of Application : Tris(4-nitrophenyl) phosphate is a non-proteinaceous and non-specific chromogenic substrate, preferred for alkaline phosphatase (ALP) in enzyme-linked immunosorbent assay (ELISA) . It is used to quantify the activity of the enzyme alkaline phosphatase in the ELISA method .
  • Methods of Application : In an ELISA, the enzyme alkaline phosphatase is conjugated to an antibody. When the substrate Tris(4-nitrophenyl) phosphate is added, the enzyme catalyzes the hydrolysis of the phosphate group, producing a colored product that can be quantified by measuring the absorbance .
  • Results or Outcomes : The intensity of the color produced is directly proportional to the amount of enzyme, and thus the amount of antibody, present in the sample. This allows for the quantification of the target antigen .

Application 2: Protein Tyrosine Phosphatases Assay

  • Summary of Application : Tris(4-nitrophenyl) phosphate is widely used to assay protein tyrosine phosphatases (PTPs) .
  • Methods of Application : In a PTP assay, the enzyme PTP is incubated with Tris(4-nitrophenyl) phosphate. The enzyme catalyzes the removal of the phosphate group, producing a colored product .
  • Results or Outcomes : The amount of colored product produced is directly proportional to the activity of the PTP enzyme, allowing for its quantification .

Application 3: Organic Synthesis

  • Summary of Application : Tris(4-nitrophenyl) phosphate is a compound useful in organic synthesis .
  • Methods of Application : The specific methods of application would depend on the exact synthetic pathway being used. In general, Tris(4-nitrophenyl) phosphate could be used as a reagent or catalyst in various organic reactions .
  • Results or Outcomes : The outcomes would vary based on the specific reaction. In general, the use of Tris(4-nitrophenyl) phosphate could facilitate the synthesis of various organic compounds .

Application 4: Synthesis of InP Nanocrystals

  • Summary of Application : Tris(4-nitrophenyl) phosphate has been used in the synthesis of indium phosphide (InP) nanocrystals .
  • Methods of Application : In the synthesis of InP nanocrystals, Tris(4-nitrophenyl) phosphate could be used as a phosphorus precursor. The reaction mixture is heated under optimized conditions to obtain highly homogeneous InP quantum dots with improved optical characteristics .
  • Results or Outcomes : The synthesized InP quantum dots have a narrow photoluminescence band and a high photoluminescence quantum yield, making them a promising low-toxicity alternative to cadmium chalcogenide quantum dots in optoelectronics and biomedicine .

Application 5: Determination of Enzyme Activity

  • Summary of Application : Tris(4-nitrophenyl) phosphate has been used to determine the enzyme activity of acid and alkaline phosphatase in cell lysates .
  • Methods of Application : The specific methods of application would depend on the exact experimental setup. In general, the enzyme activity is determined by measuring the rate of hydrolysis of Tris(4-nitrophenyl) phosphate .
  • Results or Outcomes : The rate of hydrolysis is directly proportional to the enzyme activity, allowing for its quantification .

Application 6: Synthesis of Tris (diethylamino)phosphine

  • Summary of Application : Tris(4-nitrophenyl) phosphate has been used in the synthesis of tris (diethylamino)phosphine .
  • Methods of Application : The specific methods of application would depend on the exact synthetic pathway being used. In general, Tris(4-nitrophenyl) phosphate could be used as a reagent in the synthesis of tris (diethylamino)phosphine .
  • Results or Outcomes : The outcomes would vary based on the specific reaction. In general, the use of Tris(4-nitrophenyl) phosphate could facilitate the synthesis of tris (diethylamino)phosphine .

Safety And Hazards

Tris(4-nitrophenyl) phosphate is toxic if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. In case of ingestion, one should rinse the mouth and seek immediate medical attention .

properties

IUPAC Name

tris(4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPPBDBWOJRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192004
Record name Tris(4-nitrophenyl) phosphate
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Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-nitrophenyl) phosphate

CAS RN

3871-20-3
Record name Phosphoric acid, tris(4-nitrophenyl) ester
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Record name Tris(4-nitrophenyl) phosphate
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Record name 3871-20-3
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Record name Tris(4-nitrophenyl) phosphate
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Record name TRIS(4-NITROPHENYL) PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
D Kong, AE Martell, J Reibenspies - Inorganica chimica acta, 2002 - Elsevier
A series of mono- and dinuclear zinc complexes of 3,6,9,17,20,23-hexaaza-29,30-dihydroxy-13,27-dimethyl-tricyclo[23,3,1 11,15 ]triaconta-1(28),11,13,15(30),25,26-hexaene (H 2 L or …
Number of citations: 45 www.sciencedirect.com
HJ Foroudian, ND Gillitt, CA Bunton… - Journal of physical …, 2001 - Wiley Online Library
Reaction of alkaline hydrogen peroxide with tris(4‐nitrophenyl) phosphate generates ca 1.5 equiv. of 4‐nitrophenol per mole of substrate with no evidence of build‐up of an intermediate…
Number of citations: 5 onlinelibrary.wiley.com
Y Hisamatsu, Y Miyazawa, K Yoneda… - Chemical and …, 2016 - jstage.jst.go.jp
We previously reported on supramolecular complexes 4 and 5, formed by the 4: 4: 4 or 2: 2: 2 assembly of a dimeric zinc (II) complex (Zn 2 L 1) having 2, 2′-bipyridyl linker, dianion of …
Number of citations: 13 www.jstage.jst.go.jp
GAM Mersal, MM Ibrahim, S Fadllalh… - International Journal of …, 2017 - Elsevier
Two zinc(II) compounds of pyrazolyl-thioimidazolyl containing ligands of the types [HB(Pz MePh )(Tt OMe ) 2 ZnCl] 1 and [HB(Pz MePh )(Tt OMe ) 2 ZnClO 4 ] 2 were synthesized and …
Number of citations: 2 www.sciencedirect.com
T Koike, M Inoue, E Kimura, M Shiro - Journal of the American …, 1996 - ACS Publications
A propanol-bridged octaazacryptand (26-hydroxy-1,4,7,10,13,16,19,22-octaazabicyclo[11.11.3]heptacosane, HL) has been synthesized from diethylenetriamine and [2-oxo-6-(…
Number of citations: 224 pubs.acs.org
E Kimura, H Hashimoto, T Koike - Journal of the American …, 1996 - ACS Publications
A novel lipophilic zinc(II) complex with 1-hexadecyl-1,4,7,10-tetrazacyclododecane (hexadecylcyclen, L) has been synthesized, which is almost insoluble in water, but becomes soluble …
Number of citations: 163 pubs.acs.org
RG Clewley, H Ślebocka-Tilk, RS Brown - Inorganica chimica acta, 1989 - Elsevier
… (1) and bis(1-methylimidazol-2-ylmethyl)ethylamine (2) were prepared and their Zn 2+ and Cu 2+ complexes studied as catalysts of the hydrolysis of tris-4-nitrophenyl phosphate (3) in …
Number of citations: 65 www.sciencedirect.com
SC Jao, LF Huang, YS Tao, WS Li - Journal of Molecular Catalysis B …, 2004 - Elsevier
Aminopeptidase P (AMPP, EC 3.4.11.9) from Escherichia coli catalyzes the cleavage of amino-terminal X-Pro peptide bonds. In this study, AMPP was found to catalyze the hydrolysis of …
Number of citations: 34 www.sciencedirect.com
MD Santana, G GarcÌa, AA Lozano… - … A European Journal, 2004 - Wiley Online Library
The bis(phosphatediester)‐bridged complexes [{Ni([12]aneN 3 )(μ‐O 2 P(OR) 2 )} 2 ](PF 6 ) 2 {[12]aneN 3 =Me 3 [12]aneN 3 , 2,4,4‐trimethyl‐1,5,9‐triazacyclododec‐1‐ene; R=Me (1), …
H Adams, NA Bailey, DE Fenton, QY He - Journal of the Chemical …, 1996 - pubs.rsc.org
A group of zinc(II) complexes derived from tri- and tetra-dentate proligands bearing pyridyl and phenolic arms have been prepared and characterised. Potentiometric titrations …
Number of citations: 33 pubs.rsc.org

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